Cu-BTC

Description

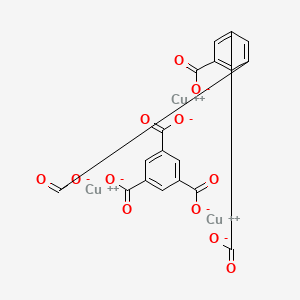

Structure

3D Structure of Parent

Properties

IUPAC Name |

tricopper;benzene-1,3,5-tricarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H6O6.3Cu/c2*10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;;;/h2*1-3H,(H,10,11)(H,12,13)(H,14,15);;;/q;;3*+2/p-6 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOSIKKRVQUQXEJ-UHFFFAOYSA-H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].C1=C(C=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].[Cu+2].[Cu+2].[Cu+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H6Cu3O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001335583 | |

| Record name | Copper(2+) 1,3,5-benzenetricarboxylate (3:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001335583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

604.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

309721-49-1, 51937-85-0 | |

| Record name | Copper(2+) 1,3,5-benzenetricarboxylate (3:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001335583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-Benzenetricarboxylic acid, copper(2+) salt (2:3) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.244.408 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-Benzenetricarboxylic acid, copper salt (1:?) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.649 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Cu Btc and Its Analogues

Conventional Solvothermal and Hydrothermal Synthesis Approaches

Solvothermal and hydrothermal syntheses are the most common methods for producing Cu-BTC. ijfmr.com These processes involve the reaction of a copper salt, typically copper(II) nitrate (B79036) trihydrate, with 1,3,5-benzenetricarboxylic acid (H₃BTC) in a sealed vessel, often a Teflon-lined stainless-steel autoclave, under controlled temperature and pressure. ijfmr.comsciencepublishinggroup.com The primary distinction between the two methods is the solvent used; hydrothermal synthesis specifically employs water, while solvothermal synthesis can use a variety of organic solvents or solvent mixtures.

The choice of solvent significantly impacts the synthesis and properties of this compound. Common solvent systems include mixtures of N,N-dimethylformamide (DMF), ethanol (B145695), and water. kaust.edu.saresearchgate.net For instance, using a water/DMF solvent system in a 70:30 ratio has been shown to produce this compound with a high surface area of 1430 m²/g. kaust.edu.sa The solvent not only facilitates the dissolution of the precursors but also influences the deprotonation of the carboxylic acid groups of the H₃BTC linker and the coordination environment of the copper ions, thereby affecting the final structure and morphology of the MOF.

In an effort to develop more sustainable synthetic routes, solvent-free methods have also been explored. One such approach involves the mechanical grinding of the copper precursor and the organic linker. This mechanochemical method can produce this compound in as little as three hours without the need for any solvent, offering a simpler and faster alternative to conventional methods. aaqr.orgdoaj.orgproquest.com

| Solvent System | Key Findings | Resulting Surface Area (m²/g) |

|---|---|---|

| Water/DMF (70:30) | Produces this compound with a high surface area. kaust.edu.sa | 1430 kaust.edu.sa |

| Water/Ethanol/DMF | Achieved a high isolated crystal yield of 86%. kaust.edu.sa | Not specified |

| Solvent-Free (Mechanical Grinding) | Rapid synthesis (3 hours) without the need for solvents. aaqr.orgdoaj.orgproquest.com | Up to 1044 aaqr.orgdoaj.org |

The reaction parameters of temperature, pressure, and time are critical in the synthesis of this compound. Solvothermal synthesis is often conducted at temperatures ranging from 80°C to 140°C. ijfmr.comrsc.orgresearchgate.net For example, a successful synthesis has been reported at 80°C for 20 hours in a Teflon-lined stainless-steel autoclave. ijfmr.com Another study demonstrated the synthesis of this compound at 120°C for 12 hours. koreascience.kr Increasing the synthesis temperature can sometimes lead to the formation of impurities and a decrease in the specific surface area and micropore volume. researchgate.net

The pressure in the sealed reaction vessel is typically autogenous, meaning it is determined by the vapor pressure of the solvent at the reaction temperature. While specific external pressures are not always applied, the synthesis is generally carried out under elevated pressure conditions. researchgate.net

Reaction times for conventional synthesis can range from a few hours to several days. aaqr.org For instance, hydrothermal synthesis of this compound has been performed at 120°C for 20 hours. aaqr.org Shorter reaction times are often desirable for industrial applications, and methods to accelerate the synthesis are actively being researched. A continuous-flow microreactor-assisted solvothermal system has been shown to produce this compound with a high BET surface area of over 1600 m²/g in just 5 minutes. rsc.orgoregonstate.edu

| Temperature (°C) | Reaction Time | Method | Key Findings |

|---|---|---|---|

| 80 | 20 hours | Solvothermal | Successful synthesis of this compound. ijfmr.com |

| 120 | 12 hours | Solvothermal | Produced a good crystal structure with a high surface area of 1741.7 m²/g. koreascience.kr |

| 120 | 20 hours | Hydrothermal | Standard conditions for hydrothermal synthesis. aaqr.org |

| Not specified | 5 minutes | Continuous-flow microreactor | High-rate synthesis with a BET surface area over 1600 m²/g. rsc.orgoregonstate.edu |

The concentration of the precursors, copper(II) nitrate trihydrate and H₃BTC, and their molar ratio are crucial factors that affect the formation, crystallinity, and properties of this compound. Studies have shown that the molar ratio of the metal to the linker can significantly influence the textural properties of the final product. For instance, in a solvent-free synthesis, varying the Cu to BTC molar ratio from 0.2:1 to 2:1 demonstrated that a ratio of 1.5:1 yielded the highest BET surface area (1044 m²/g) and pore volume (0.62 cm³/g). aaqr.orgdoaj.orgresearchgate.net Further increasing the ratio to 2:1 resulted in a decrease in both surface area and pore volume. aaqr.org

In another study, adjusting the Cu to BTC ratio to 1.09:1.0 resulted in a this compound with a higher specific BET surface area and a superior CO₂ adsorption capacity. nih.gov This highlights the importance of optimizing the precursor molar ratio to achieve desired material properties. The concentration of the reactants also plays a role, with higher dilutions sometimes leading to more stable samples. researchgate.net

| Cu:BTC Molar Ratio | Synthesis Method | BET Surface Area (m²/g) | Key Findings |

|---|---|---|---|

| 1.5:1 | Solvent-Free | 1044 | Optimal ratio for achieving the highest surface area and pore volume in this method. aaqr.orgdoaj.orgresearchgate.net |

| 2:1 | Solvent-Free | Decreased | Further increase in the ratio led to a reduction in surface area and pore volume. aaqr.org |

| 1.09:1.0 | Not specified | Increased | Resulted in a higher BET surface area and enhanced CO₂ adsorption. nih.gov |

The pH of the reaction mixture is a critical parameter that can control the crystallization process and even determine the final structure of the coordination compound. For the synthesis of this compound, adjusting the pH can allow for the selective formation of different crystalline structures at room temperature. For example, crystals of this compound (HKUST-1) can be synthesized in a pH range of 0.7–1.6, while a different coordination polymer, Cu(BTC)·3H₂O, forms in a pH range of 2.2–3.2. nih.govchemrxiv.orgresearchgate.netchemrxiv.org

Modulators, such as monocarboxylic acids like acetic acid, are often added to the synthesis mixture to control crystal growth, size, and morphology. rsc.orgscielo.br Acetic acid can compete with the BTC linker for coordination to the copper ions, which can inhibit crystal growth in certain directions, leading to smaller particle sizes or different crystal shapes. rsc.orgnih.gov The use of modulators is a key strategy for tuning the properties of MOFs for specific applications.

Non-Conventional Synthesis Techniques

To overcome some of the limitations of conventional synthesis methods, such as long reaction times and high energy consumption, non-conventional techniques have been developed.

Microwave-assisted synthesis is a rapid and efficient method for producing this compound. ijfmr.comrsc.org This technique utilizes microwave irradiation to rapidly heat the reaction mixture, which can significantly accelerate the nucleation and crystal growth processes. rsc.org Studies have shown that microwave synthesis can dramatically reduce the reaction time compared to conventional heating methods. The acceleration is primarily attributed to rapid nucleation. rsc.org The resulting this compound crystals from microwave synthesis are often smaller than those produced by conventional methods, which can be advantageous for certain applications. rsc.org

Electrochemical Synthesis Pathways

Electrochemical synthesis has emerged as a rapid and efficient method for producing this compound films and powders at room temperature. aaqr.orgacs.org This technique relies on the anodic dissolution of a copper electrode in an electrolyte solution containing the 1,3,5-benzenetricarboxylic acid (H₃BTC) linker. The applied potential drives the oxidation of copper, releasing Cu²⁺ ions that then coordinate with the deprotonated linker to form the this compound framework directly on the electrode surface or as a precipitate in the solution. oregonstate.edumdpi.com

Key parameters influencing the electrochemical synthesis include the applied voltage, solvent composition, and electrolyte concentration. acs.orgmdpi.com For instance, increasing the applied potential from 1 to 10 V has been shown to result in smaller crystal sizes and varied morphologies. aaqr.orgacs.org The ratio of water to ethanol in the solvent mixture also significantly affects the crystal size and morphology, with higher water content leading to larger crystals. aaqr.orgacs.org This method offers a high degree of control over film thickness and morphology, making it particularly suitable for applications requiring thin-film coatings, such as in sensors and membranes. oregonstate.edu Researchers have successfully synthesized pure, highly crystalline this compound with yields of up to 97.2% by optimizing these reaction conditions. mdpi.com

A notable variation of this method involves the electrochemical conversion of copper oxides, such as cuprous oxide (Cu₂O), into this compound. rsc.org This approach allows for the fabrication of epitaxial, single-domain this compound thin films and even freestanding foils, opening up possibilities for producing membranes for gas separation. rsc.org

Mechanochemical Synthesis Routes

Mechanochemical synthesis offers a solvent-free or low-solvent alternative for the production of this compound, aligning with the principles of green chemistry. hiyka.comresearchgate.net This method involves the mechanical grinding of the copper precursor and the H₃BTC linker, often with the assistance of a small amount of liquid (liquid-assisted grinding or LAG). researchgate.net The mechanical energy input initiates the chemical reaction, leading to the formation of the this compound framework in a significantly shorter time compared to conventional solvothermal methods. aaqr.org

Studies have demonstrated that this compound can be synthesized in as little as 10 to 30 minutes of grinding. aaqr.orgtandfonline.com The choice of copper precursor has been found to influence the reaction yield, with copper acetate (B1210297) generally providing better results than copper nitrate. aaqr.org The presence of a small amount of solvent, such as ethanol or water, can improve the crystallinity and, consequently, the specific surface area and gas storage capacity of the final product. aaqr.org For instance, mechanochemically synthesized this compound has exhibited BET surface areas as high as 1362.7 m²/g. tandfonline.com This rapid and environmentally friendly approach is highly promising for the large-scale production of this compound. researchgate.net

| Synthesis Method | Precursors | Grinding Time | Key Findings |

| Mechanochemical Grinding | Copper Acetate, H₃BTC | 10 minutes | Quantitative formation of this compound. aaqr.org |

| Liquid-Assisted Grinding | Copper Acetate Monohydrate, H₃BTC | 25 minutes | High surface area and quantitative yields. researchgate.net |

| Solvent-Free Grinding | Copper Precursor, H₃BTC | 3 hours | Comparable CO₂ adsorption to solvent-based methods. hiyka.comresearchgate.net |

| Ultrasonic Wave-Assisted Ball Milling | Copper Acetate, H₃BTC | Varied | Truncated octahedral morphology. |

Room Temperature and Green Synthesis Strategies

Beyond electrochemical and mechanochemical routes, significant efforts have been directed towards developing facile and environmentally benign synthesis methods for this compound at room temperature. These strategies often involve simple solution-based approaches that avoid the need for high temperatures and pressures typically associated with solvothermal synthesis.

One effective strategy involves controlling the pH of the reaction mixture. By adjusting the pH, it is possible to selectively crystallize different copper-BTC coordination polymers. For example, HKUST-1 (this compound) can be synthesized in a pH range of 0.7-1.6, while a different coordination polymer, Cu(BTC)·3H₂O, forms in a pH range of 2.2-3.2. This pH-controlled synthesis allows for the production of large, high-quality crystals at room temperature.

Another green synthesis approach involves the use of a copper mesh as the metal source, eliminating the need for metal salt precursors. This "salt-free" method has been shown to produce crystalline this compound with high yield (up to 85%) and enhanced CO₂ adsorption capacity compared to conventionally synthesized HKUST-1. Furthermore, simple impregnation methods using water as a solvent have been employed to support other functional materials on this compound, creating novel nanocomposites for applications like biodiesel production. These room temperature and green synthesis strategies offer cost-effective and sustainable pathways for the production of this compound.

Control over this compound Crystallinity and Morphology

The performance of this compound in various applications is intrinsically linked to its crystalline structure, size, and morphology. Consequently, significant research has focused on developing strategies to control these physical properties during synthesis.

Strategies for Crystal Size and Shape Control

The size and shape of this compound crystals can be tuned by carefully manipulating various synthesis parameters. The choice of solvent plays a crucial role; for instance, the dielectric constant and dielectric loss factor of the solvent can influence the crystallinity. In microwave-assisted synthesis, using ethylene (B1197577) glycol as a solvent led to octahedral crystals at low concentrations, which transformed into hexagonal shapes at higher concentrations.

The use of modulators, such as dodecanoic acid, in conjunction with specific solvents can lead to dramatic changes in both particle size and morphology. Similarly, surfactants like PF-127 have been employed to assist in the synthesis of large single crystals of a this compound polymorph, Cu(BTC)·H₂O, by inhibiting the rapid formation of the porous HKUST-1 phase. As previously mentioned, pH control is another powerful tool for directing the crystallization process and obtaining large, well-defined crystals.

Synthesis of Mesoporous this compound

While this compound is inherently microporous, the introduction of mesoporosity can enhance its performance in applications requiring the transport of larger molecules, such as catalysis. One approach to creating mesoporous this compound involves a salt-free synthesis method using a copper mesh as the metal source. This technique has been shown to yield a material with both micropores and mesopores, leading to a significant increase in CO₂ adsorption capacity and faster adsorption kinetics.

Another strategy involves the in situ synthesis of this compound nanoparticles within the mesopores of a pre-formed silica (B1680970) monolith. This results in a hierarchical material that combines the microporosity of the MOF with the meso- and macroporosity of the silica support, enabling its use in continuous flow applications with low pressure drop.

Scalable Synthesis and Large-Scale Production Considerations

The transition of this compound from laboratory-scale research to industrial applications hinges on the development of scalable and cost-effective production methods. Conventional solvothermal synthesis, while effective, often involves long reaction times and the use of large volumes of organic solvents, making it less suitable for large-scale production. aaqr.org

To address these challenges, high-rate synthesis methods are being explored. Continuous-flow microreactor-assisted solvothermal systems have demonstrated the ability to produce this compound with a high BET surface area (>1600 m²/g) and a production yield of 97% in a total reaction time of just 5 minutes. hiyka.com This method allows for precise control over reaction conditions, leading to consistent product quality. Higher production rates can be achieved by scaling up the system using multichannel reactors. hiyka.com

In Situ Growth and Composite Formation During Synthesis

The functionalization of surfaces and the creation of composite materials are pivotal strategies for harnessing the properties of this compound in practical applications. In situ growth, a method where the metal-organic framework (MOF) is synthesized directly onto or within a substrate, offers a powerful approach to create robust, well-integrated materials. This technique contrasts with ex situ methods, where pre-synthesized MOF powders are physically mixed with a host material, often leading to poor adhesion and agglomeration. In situ synthesis promotes strong chemical interactions between the this compound crystals and the substrate, leading to enhanced stability and performance. This approach has been successfully employed to fabricate a wide range of this compound-based composites, integrating the MOF with polymers, carbonaceous materials, and inorganic scaffolds.

A common methodology for in situ growth is the solvothermal method, where a substrate is introduced into the precursor solution containing the copper salt and the organic linker. ascelibrary.org For instance, this compound composites with activated carbon (AC) have been prepared by adding AC to the reaction mixture during the solvothermal synthesis. ascelibrary.orgresearchgate.net Similarly, a this compound/graphene oxide (GO) hybrid was synthesized via an in situ solvothermal reflux method, where GO was dispersed in the precursor solution before initiating the reaction. acs.org This process facilitates the interaction between the copper centers of the MOF and the oxygen-containing functional groups on the GO surface. acs.org

The order of addition of reactants can be a critical factor for the successful attachment and growth of this compound on certain substrates. researchgate.netepa.gov When synthesizing this compound on cellulosic fibers, the sequence of adding the copper source (e.g., copper acetate), the linker (1,3,5-benzenetricarboxylic acid), and a base (e.g., triethylamine) was found to be crucial for achieving strong chemical bonding between the MOF and the substrate. researchgate.netepa.gov

Beyond solvothermal techniques, other methods have been adapted for in situ composite formation. A phase inversion method has been used to prepare poly(ether sulfone) composite beads loaded with this compound (this compound@PES). acs.org This technique allows for the encapsulation of the MOF within a porous polymer matrix. Furthermore, room temperature synthesis, often controlled by adjusting the pH of the reaction mixture, has been demonstrated for growing this compound crystals. chemrxiv.orgrsc.orgrsc.org This approach offers a more energy-efficient route for MOF synthesis and could be adapted for creating composites with temperature-sensitive substrates.

The in situ formation of this compound composites often results in materials with improved properties compared to the individual components. For example, the incorporation of graphene oxide during synthesis led to a this compound/GO hybrid with a higher Brunauer-Emmett-Teller (BET) surface area and micropore volume compared to pure this compound. acs.org Similarly, growing this compound on chitosan (B1678972) fibers significantly increased the specific surface area from 0.1 m²/g for the untreated fibers to 140.1 m²/g for the composite material. researchgate.net These enhancements in textural properties are a direct result of the intimate integration and synergistic effects achieved through in situ synthesis.

Research Findings on this compound Composite Synthesis

| Composite Material | Synthetic Method | Key Findings | Reference |

|---|---|---|---|

| AC/Cu-BTC | In situ solvothermal | The composite maintained the octahedral structure of this compound. The adsorption capacity for methylene (B1212753) blue was higher than that of pure this compound. | ascelibrary.orgresearchgate.net |

| This compound/Graphene Oxide (GO) | In situ solvothermal reflux | Enhanced BET surface area (1010 m²/g for composite vs. 887 m²/g for this compound) and increased micropore volume. Strong interaction between Cu centers and oxygen groups on GO. | acs.org |

| This compound on Cellulosic Fibers (Cotton) | In situ growth (reactant addition order is critical) | Demonstrated strong chemical interaction between the MOF and carboxymethylated cellulose (B213188) fibers, confirmed by vigorous washing. | researchgate.netepa.gov |

| This compound@Poly(ether sulfone) (PES) | Phase inversion | Produced millimeter-scale composite beads with this compound contents up to 71.9%. The composite showed high iodine vapor adsorption capacity (639 mg/g). | acs.org |

| This compound on Chitosan Fibers | In situ growth | Significantly increased specific surface area to 140.1 m²/g. The composite exhibited high antibacterial activity (99.99%) against E. coli and S. epidermidis. | researchgate.net |

| This compound/Acrylonitrile Butadiene Styrene (ABS) | In situ synthesis on 3D-printed framework | Achieved high removal efficiency for methylene blue (98.3% for a 5 ppm solution). | researchgate.net |

Impact of Synthesis Parameters on Composite Properties

The properties of the final composite material are highly dependent on the synthesis conditions. In the solvent-free synthesis of this compound, the molar ratio of the copper precursor to the BTC linker was shown to be a critical parameter. A Cu to BTC mole ratio of 1.5:1 yielded the highest BET surface area (1044 m²/g) and pore volume (0.62 cm³/g). aaqr.org Deviating from this optimal ratio resulted in materials with lower surface areas and pore volumes. aaqr.org Similarly, for this compound@PES composite beads, varying the synthesis parameters allowed for control over the this compound content, achieving loadings of 48.6%, 60.2%, and 71.9%. acs.org

| Material | Synthesis Parameter Varied | Observation | Reference |

|---|---|---|---|

| This compound (Solvent-free) | Cu:BTC Molar Ratio | A ratio of 1.5:1 resulted in the highest BET surface area (1044 m²/g) and pore volume (0.62 cm³/g). | aaqr.org |

| This compound/GO | GO incorporation (in situ) | BET surface area increased from 887 m²/g (pure this compound) to 1010 m²/g (composite). | acs.org |

| This compound@PES | Fabrication conditions | Achieved controllable this compound content of 48.6%, 60.2%, and 71.9%. | acs.org |

| This compound | pH of reaction mixture (Room Temp.) | HKUST-1 crystals form in the pH range of 0.7-1.6, while a different coordination polymer, Cu(BTC)·3H₂O, forms in the pH range of 2.2-3.2. | rsc.org |

Advanced Characterization Techniques and Methodologies for Cu Btc Structural Analysis

Diffraction-Based Techniques for Structural Elucidation

Diffraction techniques are indispensable for probing the crystalline nature and atomic arrangement within Cu-BTC. By analyzing the scattering patterns of radiation, such as X-rays or neutrons, valuable insights into the material's structure can be obtained.

Powder X-ray Diffraction (PXRD) for Phase Identification and Crystallinity

Powder X-ray Diffraction (PXRD) is a fundamental and widely used technique for the initial characterization of this compound. It provides a rapid and non-destructive means to assess the phase purity and crystallinity of a bulk sample. ncl.ac.ukncl.ac.uk The diffraction pattern obtained from a powdered sample of this compound serves as a unique fingerprint, allowing for its identification by comparing the experimental pattern with standard patterns from crystallographic databases. fiveable.me

The PXRD pattern of this compound exhibits a series of characteristic peaks at specific 2θ angles, which correspond to the different crystal planes within its structure. The positions and intensities of these peaks are directly related to the unit cell parameters and the arrangement of atoms within the crystal lattice. fiveable.me For instance, typical diffraction peaks for this compound can be observed at 2θ values of approximately 6.7°, 11.6°, and 13.4°, corresponding to the (222), (440), and (600) crystallographic planes, respectively. The sharpness and intensity of these peaks are indicative of the material's crystallinity; well-defined, sharp peaks suggest a highly crystalline material, while broad peaks may indicate the presence of smaller crystallites or amorphous domains. researchgate.netresearchgate.net

Interactive Data Table: Characteristic PXRD Peaks for this compound

| 2θ Angle (°) | Miller Indices (hkl) |

|---|---|

| ~6.7 | (222) |

| ~9.5 | (400) |

| ~11.6 | (440) |

| ~13.4 | (600) |

| ~17.5 | (662) |

Single-Crystal X-ray Diffraction (SCXRD) for Atomic Resolution Structure Determination

For a definitive and high-resolution determination of the crystal structure of this compound, Single-Crystal X-ray Diffraction (SCXRD) is the gold standard. fzu.czhzdr.de This powerful technique involves irradiating a single, well-ordered crystal of this compound with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. The precise positions and intensities of the diffracted spots provide the necessary data to solve the complete three-dimensional atomic arrangement, including bond lengths, bond angles, and intermolecular interactions. hzdr.deceitec.cz

SCXRD analysis has unequivocally confirmed the cubic crystal system of this compound, belonging to the Fm-3m space group. The structure is characterized by the presence of dimeric copper(II) paddlewheel units, where two copper atoms are bridged by four carboxylate groups from the benzene-1,3,5-tricarboxylate (B1238097) linkers. These paddlewheel units act as secondary building units (SBUs) that are interconnected by the organic linkers to form a highly porous, three-dimensional framework with a large central pore and smaller side pockets.

Neutron Diffraction for Light Atom Localization and Magnetic Structures

While X-ray diffraction is excellent for locating heavier atoms like copper, it is less sensitive to lighter atoms such as hydrogen. Neutron diffraction offers a complementary technique that is particularly adept at localizing light atoms due to the different scattering properties of neutrons. wikipedia.org Neutrons scatter from the atomic nucleus rather than the electron cloud, and the scattering cross-section does not depend on the atomic number in a straightforward manner.

In the context of this compound, neutron diffraction can provide more accurate positions for the hydrogen atoms of the organic linker and any coordinated water or solvent molecules within the pores. This information is crucial for understanding host-guest interactions and the role of these molecules in the framework's stability and properties.

Furthermore, neutrons possess a magnetic moment, making neutron diffraction a powerful tool for investigating the magnetic structure of materials. researchgate.netsns.gov At low temperatures, the copper(II) ions in the paddlewheel units of this compound can exhibit magnetic ordering. Neutron diffraction can be used to determine the nature of this magnetic ordering, such as antiferromagnetic coupling between the copper centers. aps.orgmdpi.com

Synchrotron X-ray Total Scattering and Pair Distribution Function (PDF) Analysis

While Bragg diffraction provides information about the average, long-range crystalline structure, it is often insufficient to describe materials with local or nanoscale disorder. Synchrotron X-ray total scattering, coupled with Pair Distribution Function (PDF) analysis, is a powerful technique that utilizes both the Bragg peaks and the diffuse scattering to provide insights into the local atomic structure. synchrotron.org.aumalvernpanalytical.comstfc.ac.uk

The PDF, G(r), is obtained through a Fourier transform of the total scattering data and represents the probability of finding two atoms separated by a distance r. rigaku.com This method is particularly valuable for studying defects, amorphous phases, and the local coordination environment of atoms in this compound. For example, PDF analysis can reveal subtle distortions in the copper paddlewheel units or variations in the linker conformation that are not apparent from conventional diffraction methods. This technique is also instrumental in characterizing the structure of this compound nanoparticles and understanding structural changes during synthesis or under different environmental conditions. dectris.com

Small-Angle X-ray Scattering (SAXS) for Nanoparticle Size

When this compound is synthesized in the form of nanoparticles, Small-Angle X-ray Scattering (SAXS) is an essential technique for determining their size, shape, and size distribution. rigaku.comptb.deazom.com SAXS measures the elastic scattering of X-rays at very small angles (typically < 5°) from a sample containing nanoscale inhomogeneities. nih.gov

The scattering pattern obtained from a suspension or powder of this compound nanoparticles provides information about their average size and morphology. xenocs.com By fitting the experimental scattering data to theoretical models, it is possible to extract quantitative information about the particle dimensions, typically in the range of 1 to 100 nanometers. This information is critical for applications where the particle size of the MOF plays a crucial role, such as in catalysis and drug delivery.

Spectroscopic Analysis Methods for Chemical and Electronic Structure

This section will be addressed in a subsequent response, following the same detailed and structured approach.

Photoluminescence (PL) Spectroscopy for Charge Carrier Dynamics

Photoluminescence (PL) spectroscopy is a sensitive technique used to investigate the electronic structure and excited-state dynamics of materials. It involves exciting a sample with photons of a specific energy and then measuring the light emitted as the material relaxes back to its ground state. For this compound, PL spectroscopy provides valuable information on the fate of photoexcited charge carriers (electrons and holes), revealing details about de-excitation pathways, energy transfer processes, and the influence of structural defects on its optical properties.

The luminescence behavior of this compound is complex and highly dependent on the excitation wavelength. The ideal, defect-free this compound framework is generally considered to have its luminescence quenched due to the presence of the Cu(II) centers. However, experimental studies consistently show that this compound exhibits distinct emission bands, which are largely attributed to the presence of crystallographic defects. These defects can modify the electronic structure, creating energy levels within the band gap that act as luminescence centers.

When excited with red-light lasers (e.g., at wavelengths of 633 nm or 647 nm), this compound typically displays a broad emission peak in the near-infrared (NIR) region, spanning from approximately 675 nm to 1000 nm. This luminescence is not associated with the primary optical band gap of the bulk material but is instead understood to originate from electronic transitions involving these defect states. The intensity of this emission has been shown to increase linearly with the power of the excitation laser, indicating that the process is not saturated under typical measurement conditions.

The study of charge carrier dynamics through PL reveals how quickly the photoexcited electron-hole pairs recombine. A lower PL intensity can suggest more efficient charge separation or the presence of non-radiative recombination pathways, where the energy is dissipated as heat rather than light. In composite materials involving this compound, a decrease in PL intensity is often interpreted as an efficient transfer of charge carriers from the MOF to an adjacent material, which is a critical process for photocatalytic and photovoltaic applications. Therefore, PL spectroscopy is a key tool for understanding the fundamental photophysics of this compound and for evaluating its performance in light-driven technologies.

| Excitation Wavelength (λex) | Emission Wavelength Range | Proposed Origin/Assignment | Reference |

|---|---|---|---|

| 633 nm / 647 nm | 675 - 1000 nm | Emission from crystallographic defect states | |

| 374 nm | ~560 nm | Luminescence attributed to guest molecules (e.g., azobenzene) within the framework, as Cu(II) quenches host luminescence. |

Microscopic and Imaging Techniques for Morphology and Nanostructure

Microscopy techniques are essential for visualizing the morphology, particle size, and internal structure of this compound crystals.

Scanning Electron Microscopy (SEM) is a widely used technique for characterizing the surface morphology and particle size of this compound. azooptics.com SEM images reveal that this compound typically forms octahedral-shaped crystals. researchgate.net The particle size can vary depending on the synthesis conditions, with reported sizes ranging from the nanometer to the micrometer scale. For instance, some syntheses yield particles in the range of 0.5–2 μm researchgate.net, while others produce nanoscale spherical particles around 80 nm. researchgate.net

The morphology of this compound can also be influenced by the synthesis parameters. Studies have shown that by adjusting the metal-to-ligand molar ratio, the morphology can be controlled to produce spherical to octahedral microparticles. semnan.ac.ir SEM is also utilized to observe changes in the surface morphology after processes such as gas adsorption, showing how the surface can be covered by adsorbed molecules. researchgate.net

Transmission Electron Microscopy (TEM) provides higher resolution imaging compared to SEM, allowing for the visualization of the internal structure and nanoscale features of this compound. mdpi.comnih.govlibretexts.org TEM images can confirm the octahedral structure observed with SEM and, at higher magnifications, can reveal the lattice fringes of the crystal. researchgate.net This powerful technique is crucial for analyzing the atomic-scale details of the MOF's porous structure. mdpi.com

TEM has been instrumental in determining the secondary size of this compound aggregates, which can be in the range of 200-300 nm, while the primary crystal size is much smaller. The ability of TEM to probe the internal architecture is vital for understanding the material's properties and performance in various applications. researchgate.net

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to measure the surface topography of materials at the nanoscale. jeremyjordan.meazooptics.com In the context of this compound, AFM can provide detailed three-dimensional images of the crystal surfaces, revealing features such as steps, terraces, and defects. researchgate.net This technique is particularly useful for characterizing the thickness of thin films and the surface roughness of the material. wiley.comnih.gov

AFM operates by scanning a sharp tip over the sample surface and measuring the forces between the tip and the sample. jeremyjordan.me This allows for the generation of a topographical map with sub-nanometer resolution. The information obtained from AFM complements the data from SEM and TEM by providing quantitative measurements of surface features.

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Pathways

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature. etamu.edu It is a crucial tool for determining the thermal stability and decomposition pathways of this compound. libretexts.org

A typical TGA curve for this compound shows distinct weight loss steps. The initial weight loss, occurring at lower temperatures (e.g., between 40-135°C), is generally attributed to the removal of adsorbed solvent molecules, such as water, from the pores and coordinated to the copper centers. researchgate.netresearchgate.net For instance, a weight loss of approximately 10.5% has been observed in this range. researchgate.net

A second, more significant weight loss occurs at higher temperatures (e.g., starting around 240-300°C), which corresponds to the decomposition of the organic linker (benzene-1,3,5-tricarboxylic acid) and the collapse of the MOF framework. libretexts.orgresearchgate.net The final residual mass at high temperatures corresponds to the formation of copper oxide. libretexts.org TGA results indicate that this compound is thermally stable up to approximately 300°C. researchgate.net

| Temperature Range (°C) | Weight Loss (%) | Associated Process |

|---|---|---|

| 40 - 135 | ~10.5 | Removal of adsorbed water and volatile organic components. researchgate.net |

| 240 - 380 | ~60 | Decomposition of the BTC linker and framework collapse. researchgate.net |

Porosimetry and Gas Adsorption Techniques for Pore Structure Analysis

Porosimetry and gas adsorption techniques are fundamental for characterizing the porous nature of this compound, including its surface area, pore volume, and pore size distribution. particletechlabs.comjordilabs.com

Nitrogen adsorption-desorption measurements at 77 K are commonly used to determine these properties. The Brunauer-Emmett-Teller (BET) method is applied to the adsorption data to calculate the specific surface area. particletechlabs.com this compound is known for its high surface area, with reported BET surface areas varying depending on the synthesis and activation procedures, but often in the range of 1500 to 2100 m²/g. Some studies have reported values as high as 1364.8 m²g⁻¹ and 969.5 m²g⁻¹, with total pore volumes of 0.561 cm³g⁻¹ and 0.41 cm³g⁻¹ respectively. semnan.ac.ir

The shape of the adsorption isotherm provides information about the pore structure. This compound typically exhibits a Type I isotherm, which is characteristic of microporous materials. The pore structure of this compound consists of a 3D network of cages of different sizes. nsf.gov Geometric analysis has identified three types of cages: small tetrahedral cages and two types of larger spheroidal cages. nsf.gov The accessibility and degree of hydration of these different pore compartments can be further investigated by analyzing the adsorption behavior of gases like argon. researchgate.net

| Parameter | Reported Value | Reference |

|---|---|---|

| BET Surface Area | 969.5 - 1364.8 m²/g | semnan.ac.ir |

| Total Pore Volume | 0.41 - 0.561 cm³/g | semnan.ac.ir |

| CO₂ Adsorption Capacity | 3.08 - 5.47 mmol/g | nih.gov |

Nitrogen Adsorption-Desorption Isotherms (BET and BJH Analysis)

Nitrogen adsorption-desorption analysis at 77 K is a fundamental technique for characterizing the porous structure of materials like this compound. The resulting isotherm provides critical data regarding the material's surface area, pore volume, and pore size distribution.

According to the International Union of Pure and Applied Chemistry (IUPAC) classification, this compound typically exhibits a Type I isotherm. This isotherm shape is characteristic of microporous materials, featuring a steep uptake of nitrogen at very low relative pressures (P/P₀) as the micropores are filled. Following this initial filling, the isotherm plateaus, indicating limited multilayer adsorption on the external surface.

Brunauer-Emmett-Teller (BET) Analysis: The BET method is applied to the nitrogen adsorption data to calculate the specific surface area. For this compound, reported BET surface areas can vary significantly, often ranging from 600 m²/g to over 1500 m²/g. This variation is largely dependent on the synthesis method, solvent activation process, and the presence of any guest molecules or impurities within the pores. For instance, a this compound sample synthesized via a solvent-free method showed a BET surface area of 1044 m²/g, while other studies have reported values around 887 m²/g and 945 m²/g. nih.gov The activation process, which involves removing solvent molecules from the pores under heat and vacuum, is crucial for achieving a high surface area.

Barrett-Joyner-Halenda (BJH) Analysis: While the BJH method is more commonly applied to mesoporous materials, it can be used on the desorption branch of the isotherm for this compound to provide insights into the pore size distribution. However, for primarily microporous materials, other models like Density Functional Theory (DFT) are often considered more accurate. The analysis of this compound reveals a pore structure consisting of main channels with a diameter of approximately 0.9 nm and smaller tetrahedral side pockets. rutgers.edu The total pore volume estimated from these isotherms is typically in the range of 0.3 to 0.7 cm³/g. nih.gov A small hysteresis loop sometimes observed at higher relative pressures may indicate the presence of some mesoporosity, likely arising from intercrystalline voids between the this compound particles. rutgers.edu

Below is a table summarizing the textural properties of this compound as reported in various studies.

| Synthesis/Modification Method | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | Micropore Volume (cm³/g) | Average Pore Size (nm) |

| Solvothermal Reflux | 887 | - | 0.343 | - |

| In situ growth on Graphene Oxide | 1010 | - | 0.4 | - |

| Standard Synthesis | 945 | 0.404 | - | Microporous |

| Solvent-Free (1.5:1 mole ratio) | 1044 | 0.62 | - | - |

| General Experimental | ~1500 | 0.37 | 0.34 | - |

Advanced In Situ and Operando Characterization for Dynamic Processes

To understand the behavior of this compound under real-world operating conditions, such as during gas adsorption/desorption cycles or catalytic reactions, static characterization methods are insufficient. Advanced in situ (under controlled conditions) and operando (while in operation) techniques are employed to monitor the dynamic structural changes of the framework and the interactions with guest molecules in real-time.

These methodologies provide crucial insights into the material's flexibility, the specific locations of adsorbed molecules, and potential structural transformations.

In Situ X-ray and Neutron Diffraction: In situ X-ray diffraction (XRD) and neutron powder diffraction (NPD) are powerful tools for observing the crystalline structure of this compound as it interacts with guest molecules. For example, in situ single-crystal X-ray diffraction has been used to determine the precise crystallographic structure of this compound after loading with nitric oxide (NO), revealing that the framework remains unchanged while identifying the location of the NO molecules within the pores. nih.gov Similarly, in situ NPD studies on the adsorption of deutero-methane (CD₄) and deuterium (D₂) have identified the preferential adsorption sites within the this compound structure. nih.govresearchgate.net These studies revealed that the open copper sites are the primary binding locations for guest molecules, highlighting their importance even for non-polar molecules like methane (B114726). researchgate.net The Cu²⁺–D₂ distance in this compound was determined to be approximately 2.4 Å. nih.gov

Operando Spectroscopy (Infrared and Raman): Vibrational spectroscopies, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, are highly sensitive to the local chemical environment and are readily adapted for in situ and operando measurements. acs.org These techniques can probe the interactions between guest molecules and the this compound framework. For instance, in situ IR spectroscopy has been used to study the presence and interchange of Cu²⁺/Cu⁺ oxidation states within the framework. researchgate.net By introducing probe molecules like carbon monoxide (CO), researchers can identify characteristic vibrational bands corresponding to CO adsorbed on Cu⁺ sites, confirming the presence and accessibility of these reduced metal centers under specific conditions. researchgate.net

Theoretical and Computational Investigations of Cu Btc

Density Functional Theory (DFT) for Electronic Structure, Bonding, and Adsorption Sites

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of Cu-BTC. DFT calculations provide a fundamental understanding of the material's electronic structure, the nature of chemical bonds within the framework, and the specific interactions with adsorbed molecules.

A significant application of DFT is the identification and characterization of adsorption sites. This compound possesses coordinatively unsaturated copper sites (CUSs), which act as strong Lewis acid sites and are preferential locations for the adsorption of various molecules. researchgate.netnih.gov DFT calculations have been used to determine the binding energies and geometries of adsorbates at these sites. For instance, the adsorption of water molecules on the CUSs has been studied in detail, with calculations showing a Cu-O bond distance of approximately 2.19 Å and an adsorption enthalpy of around 49 kJ/mol for the first water molecule. ts2.techresearchgate.net

DFT has also been instrumental in mapping the preferential adsorption sites for other gases. For CO2, the CUSs are the most stable adsorption sites at low coverage, with a calculated binding energy of about -28.2 kJ/mol. researchgate.net As coverage increases, other sites within the cages and near the cage windows become occupied. nih.gov Investigations have categorized adsorption sites into several types: those near the copper atoms, within the larger cavities, in the center of the smaller cages, and at the windows connecting the cages. aip.org DFT has been used to rank the adsorption energies of various small molecules on the Cu2+ sites, revealing the strength of interaction for different guests. aip.org

The reliability of standard DFT methods can sometimes be insufficient for accurately describing dispersion interactions, which are critical in porous materials. Therefore, dispersion-corrected DFT (DFT-D) schemes are often employed to improve the accuracy of calculated adsorption energies and geometries. ts2.techresearchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior, Diffusion, and Mechanical Properties

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecular systems, providing insights into the dynamic properties of the this compound framework and the diffusion of guest molecules within its pores.

MD simulations have been crucial in understanding the flexibility of the this compound structure. While often modeled as a rigid lattice, the framework possesses inherent flexibility that can influence its adsorption and diffusion properties. seekingalpha.com MD studies have explored the dynamic nature of the framework, including vibrational properties. researchgate.net

A primary application of MD is in the study of gas diffusion. coincentral.com These simulations track the trajectories of individual gas molecules through the porous network, allowing for the calculation of diffusion coefficients. Studies on argon diffusion in this compound have shown it to be an activated process, similar to diffusion in zeolites, with activation energies dependent on the loading of gas molecules. seekingalpha.comresearchgate.net For instance, the activation energy for argon self-diffusion at infinite dilution was computed to be 6.9 kJ/mol. seekingalpha.com Similarly, the dynamics of acetylene (B1199291) within this compound have been investigated, revealing that its translational motion occurs on two different timescales and that its rotational motion is significantly faster. drexel.edu MD simulations are also used to study the diffusion of hydrocarbons, showing that the heat of adsorption and diffusion rates are strongly dependent on loading and temperature due to preferential adsorption in the side pockets of the structure. researchgate.net

MD simulations are also employed to assess the material's stability under various conditions. Reactive force field (ReaxFF) MD simulations have been used to study the thermal stability of dehydrated this compound, predicting that the framework is stable up to 565 K, with partial collapse occurring between 600 K and 700 K. economictimes.com These simulations can also model the decomposition products at higher temperatures. nsf.gov Furthermore, MD simulations have been utilized to investigate the hydrolytic stability of this compound, a critical factor for practical applications, by modeling the interaction with water molecules. elsevierpure.com

Finally, MD simulations can predict mechanical properties. By applying stress or strain to the simulated crystal structure, properties like the bulk modulus can be calculated, providing information about the material's rigidity. researchgate.net

Grand Canonical Monte Carlo (GCMC) Simulations for Adsorption Phenomena

Grand Canonical Monte Carlo (GCMC) is a specialized Monte Carlo simulation technique that is widely used to predict adsorption isotherms and study the thermodynamics of fluid adsorption in porous materials like this compound. ncu.edu.twacs.org In a GCMC simulation, the system is in contact with a hypothetical reservoir of particles at a fixed chemical potential (or pressure) and temperature, allowing the number of molecules within the simulation box to fluctuate. nih.gov

GCMC simulations have been extensively applied to predict the adsorption isotherms of various gases in this compound, including argon, nitrogen, carbon dioxide, methane (B114726), and water. These simulations can accurately reproduce the shape of experimental isotherms, including features like stepped adsorption, which corresponds to the sequential filling of different pore types within the structure. The this compound framework contains main channels and smaller, tetrahedron-shaped side pockets, and GCMC simulations have shown that these side pockets are often the preferential adsorption sites at low pressures.

This technique is particularly valuable for screening materials for specific gas separation applications. By simulating the adsorption of gas mixtures, GCMC can predict the adsorption selectivity of this compound for one component over another. For example, numerous studies have used GCMC to evaluate the performance of this compound for CO2/CH4 and CO2/N2 separations, which are relevant for natural gas purification and post-combustion carbon capture, respectively. The simulations reveal that the strong electrostatic field within the pores of this compound, particularly around the open copper sites, significantly enhances the selective adsorption of quadrupolar molecules like CO2 over less polar molecules like CH4 or N2.

GCMC simulations also provide detailed molecular-level information about the distribution and orientation of adsorbed molecules within the pores. By analyzing the simulation snapshots, researchers can identify the primary adsorption sites and understand how molecules arrange themselves within the different cages of the this compound structure. aip.org This information is crucial for understanding the underlying mechanisms of adsorption and selectivity. For instance, simulations have identified four main adsorption sites for various gases: near the copper atoms (site I), within the larger cavities (site I'), in the center of the smaller cages (site II), and at the windows connecting the cages (site III). aip.org

Force Field Development and Parameterization for this compound Systems

The accuracy of classical simulations like Molecular Dynamics (MD) and Grand Canonical Monte Carlo (GCMC) heavily relies on the quality of the force field, which is a set of mathematical functions and parameters that describe the potential energy of the system. For MOFs like this compound, developing an accurate and reliable force field is a critical research area.

A force field typically includes terms for bonded interactions (bond stretching, angle bending, torsions) and non-bonded interactions (van der Waals and electrostatic forces). While general-purpose or "universal" force fields (UFF) exist and can provide reasonable predictions for some properties, they may lack the accuracy needed for specific systems. Therefore, force fields specifically parameterized for this compound have been developed to better capture its unique structural and chemical features. researchgate.net

The parameterization process often involves a combination of experimental data and high-level quantum mechanical calculations, typically Density Functional Theory (DFT). researchgate.net For instance, DFT calculations on a representative cluster model of the this compound structure can be used to derive parameters for the interactions involving the copper metal centers, such as bond force constants and angle bending terms. researchgate.net These first-principles calculations provide a robust basis for the force field parameters. Non-bonded interaction parameters are also crucial and are often taken from existing well-validated force fields or refined to match experimental adsorption data. researchgate.net

A key challenge in force field development for MOFs is accounting for framework flexibility. Many early simulations treated MOFs as rigid structures to reduce computational cost, but this approximation can be inaccurate, especially for processes involving large guest molecules or structural transitions. seekingalpha.com Consequently, flexible force fields that allow the atoms of the this compound framework to move have been developed. researchgate.net These dynamic force fields are validated by comparing simulation results with experimental data, such as the crystal structure, vibrational properties (e.g., from IR or Raman spectroscopy), negative thermal expansion, and gas adsorption behavior. researchgate.net A well-parameterized flexible force field can accurately reproduce these properties and also predict mechanical properties like the bulk modulus. researchgate.net

The development of transferable force fields, where parameters can be applied to a range of similar MOF structures, is an ongoing area of research that aims to make large-scale computational screening more efficient and reliable.

Computational Prediction of this compound Performance in Specific Applications

Computational methods, particularly GCMC and MD simulations, are powerful tools for predicting the performance of this compound in specific applications before conducting extensive and costly experiments. This predictive capability is especially valuable for gas storage and separation processes.

One of the most studied applications for this compound is carbon capture and sequestration. Molecular simulations have been used to predict the performance of this compound in separating CO2 from flue gas (typically a CO2/N2 mixture). GCMC simulations can compute the adsorption selectivity, which is a measure of how much more strongly CO2 adsorbs compared to N2. These studies consistently show that this compound has a high selectivity for CO2 due to the strong interaction between the CO2 quadrupole moment and the open copper sites. By combining GCMC (for adsorption) and MD (for diffusion) data, researchers can predict membrane-based separation performance, estimating both permeability and selectivity.

Another key application is natural gas purification, which involves the separation of CO2 from methane (CH4). Numerous computational studies have investigated this separation using this compound. GCMC simulations are used to predict single-component and mixture adsorption isotherms, from which the CO2/CH4 selectivity can be calculated. These simulations provide molecular-level insights into why this compound is selective, highlighting the preferential siting of CO2 molecules near the copper centers.

The table below summarizes representative computational predictions for gas separation in this compound.

| Application | Gas Mixture | Simulation Method(s) | Predicted Outcome | Reference |

| Carbon Capture | CO₂/N₂ | GCMC, MD | High CO₂ selectivity and permeability | |

| Natural Gas Purification | CO₂/CH₄ | GCMC, MD | High CO₂ selectivity | |

| Flue Gas Separation | CO₂/N₂/O₂ | GCMC | Promising for selective CO₂ adsorption |

Beyond gas separation, computational screening can assess the potential of this compound for other applications. For example, simulations can predict the storage capacity for gases like methane and hydrogen. They can also be used to study the adsorption of various volatile organic compounds, predicting the material's utility in air purification or chemical sensing. By systematically modifying the framework or the guest molecules in silico, computational studies can guide the experimental development of next-generation materials based on the this compound structure.

Ab Initio Molecular Dynamics (AIMD) for Reactive Processes and Stability

Ab Initio Molecular Dynamics (AIMD) is a simulation method that combines the principles of molecular dynamics with electronic structure calculations (typically DFT) performed "on the fly" at each step. Unlike classical MD, which relies on predefined force fields, AIMD calculates the forces on atoms directly from quantum mechanics. This makes it particularly well-suited for studying reactive processes, bond breaking/formation, and the chemical stability of materials like this compound where classical force fields may not be adequate.

A critical application of AIMD for this compound is in understanding its hydrolytic stability. The interaction of this compound with water is a major concern for its practical use, as moisture can lead to the degradation of the framework. elsevierpure.com AIMD simulations have been used to investigate the hydrolytic breakdown mechanism at the atomic level. elsevierpure.com These simulations can track the dynamic interactions between water molecules and the copper paddle-wheel nodes of the framework.

AIMD trajectories have shown that the presence of water molecules can induce significant oscillations in the Cu-O bonds at the metal node. elsevierpure.com This dynamic behavior can create a precursor state that facilitates the initial breaking of a Cu-O bond, which is the first step in the framework's decomposition. By simulating the system with varying numbers of water molecules per copper node, AIMD can elucidate the detailed mechanism of hydrolysis, which involves steps like water adsorption, displacement of the BTC linker by a water molecule, and subsequent dissociation of the adsorbed water. elsevierpure.com Such studies have revealed that the complete detachment of a linker from a copper node requires the presence of multiple water molecules. elsevierpure.com These fundamental insights are crucial for developing strategies to enhance the stability of this compound, for example, through functionalization of the linkers or by creating composite materials.

Machine Learning and Artificial Intelligence in this compound Material Discovery and Optimization

Machine Learning (ML) and Artificial Intelligence (AI) are emerging as powerful tools in materials science to accelerate the discovery, design, and optimization of materials, including MOFs. While studies focusing exclusively on this compound are not as common as those for large databases of MOFs, the methodologies developed are directly applicable and often use data from well-characterized materials like this compound as benchmarks or as part of their training sets. researchgate.netdrexel.edu

The primary application of ML in the context of MOFs is to predict material properties from their structural and chemical features, a process that is much faster than performing direct simulations or experiments. ts2.techresearchgate.net High-throughput computational screening (HTCS) studies, which use methods like GCMC to calculate properties for thousands of real or hypothetical MOFs, generate vast amounts of data. This data is ideal for training ML models. researchgate.net For example, ML models, such as random forests or neural networks, can be trained to predict the gas adsorption capacity (e.g., for CO2 or CH4) of a MOF based on descriptors like its pore volume, surface area, void fraction, and chemical composition. researchgate.netseekingalpha.com

These predictive models can then be used to rapidly screen new candidate MOFs for specific applications like carbon capture or gas separation, identifying promising structures for further investigation with more computationally expensive methods or for direct synthesis. drexel.edu The interpretability of some ML models can also provide insights into the key structure-property relationships that govern performance. drexel.edu

Beyond property prediction, AI and ML are being explored for the inverse design of materials. Here, the goal is to generate a new material structure that is optimized for a desired property. Generative models can propose novel MOF structures with tailored characteristics. Furthermore, AI algorithms can be used to optimize the synthesis conditions for MOFs. By analyzing experimental data on how factors like temperature, time, and reactant concentrations affect the yield and quality of the final product, ML models can predict the optimal synthesis protocol, potentially leading to more efficient and sustainable production methods. researchgate.net

While the direct application of AI for the discovery of new this compound derivatives or its synthesis optimization is still a developing area, the general frameworks established for the broader class of MOFs provide a clear pathway for future research focused on this important material.

Strategies for Chemical Modification and Functionalization of Cu Btc

Post-Synthetic Modification (PSM) Techniques

Post-synthetic modification (PSM) refers to the chemical alteration of a pre-synthesized metal-organic framework (MOF) while preserving its underlying topology. This approach is a powerful tool for incorporating functional groups that may not be stable under the initial solvothermal synthesis conditions of Cu-BTC.

Linker exchange is a PSM method where the original 1,3,5-benzenetricarboxylate (BTC) linkers in the this compound structure are partially or fully replaced by different organic linkers. This process is often facilitated by immersing the parent MOF crystals in a concentrated solution of the new linker, a technique known as Solvent-Assisted Linker Exchange (SALE). northwestern.edu SALE allows for the introduction of functionalities into the framework that would be otherwise difficult to achieve through direct synthesis, enabling precise tuning of the MOF's properties. northwestern.edunih.gov For instance, alkyl-functionalized BTC derivatives have been used to construct this compound analogues with significantly lower water adsorption due to the introduction of hydrophobic groups. manchester.ac.uk

The SALE process can be used to replace existing linkers with longer ones to create larger cages and higher porosity. northwestern.edu It is a versatile and efficient heterogeneous reaction that has fundamentally changed the perception of MOFs as static systems, demonstrating their dynamic nature. northwestern.edu

In addition to modifying the organic linker, the metal nodes in this compound can also be exchanged. This process, often called post-synthetic exchange (PSE) or transmetalation, involves replacing some of the Cu²⁺ ions in the paddlewheel secondary building units (SBUs) with other metal ions. acs.orgnih.govnih.gov This strategy can significantly alter the electronic properties and gas adsorption characteristics of the material without changing its crystal structure. acs.orgnih.gov

A series of isostructural mixed-metal (MM) MOFs, M-Cu-BTC, have been synthesized by exchanging Cu²⁺ with ions such as Zn²⁺, Ni²⁺, Co²⁺, and Fe²⁺. acs.orgnih.govnih.gov The successful incorporation of these new metals into the framework has been confirmed by techniques like inductively coupled plasma mass spectroscopy (ICP-MS), while powder X-ray diffraction (PXRD) confirms that the original framework structure is retained. acs.orgnih.gov

The introduction of different metals can enhance specific applications. For example, the partial exchange of Cu²⁺ with Ni²⁺, Zn²⁺, and Fe²⁺ has been shown to increase the gravimetric hydrogen uptake by approximately 60% relative to the parent this compound. acs.orgnih.gov This improvement is attributed to the increased binding enthalpy of H₂ with the new unsaturated metal sites. acs.orgnih.govnih.gov

Table 1: Properties of Mixed-Metal M-Cu-BTC MOFs Synthesized via Post-Synthetic Exchange

| Substituted Metal (M) | Exchange Percentage (%) | H₂ Gravimetric Uptake (wt %) | Increase vs. This compound (%) |

|---|---|---|---|

| None (Parent this compound) | 0% | ~1.03 | N/A |

| Co²⁺ | Not specified | 1.12 | 9.8% |

| Ni²⁺ | ~2.02% | 1.61 | 57.8% |

| Fe²⁺ | ~39% | 1.63 | 58.9% |

| Zn²⁺ | Not specified | 1.63 | 59.8% |

| Mn²⁺ | ~2.40% | Not specified for H₂ | Not specified for H₂ |

Data compiled from multiple sources. acs.orgnih.govnih.govnih.gov

Grafting involves the covalent attachment of functional molecules to the this compound framework, typically at the open metal sites of the copper paddlewheel units. This method allows for the introduction of specific chemical functionalities to tailor the MOF's surface chemistry and properties.

One common strategy is to graft molecules containing amine groups, which can serve multiple purposes. For example, glycine (B1666218), which has both an amine and a carboxyl group, has been grafted onto this compound. manchester.ac.ukacs.orgacs.org The glycine molecules saturate the open metal sites, which can diminish the material's affinity for water and thereby improve its hydrothermal stability, while also enhancing its interaction with CO₂. manchester.ac.ukacs.org Similarly, other amine-containing molecules like ethylenediamine and aminopyridine have been covalently attached to the copper nodes. researchgate.net These appended functional groups can then act as anchor points for further modifications, such as immobilizing catalytic metal complexes like bis(acetylacetonato)dioxomolybdenum(VI) to create heterogeneous catalysts. researchgate.net

Encapsulation is a non-covalent modification strategy where guest molecules or nanoparticles are physically trapped within the porous network of this compound. This "ship-in-a-bottle" approach allows for the incorporation of active species while leveraging the well-defined pore environment of the MOF to control access to the guest.

This technique provides a route to introduce functional molecules, such as porous organic cages (POCs), into the stable framework of a MOF. nih.govnih.gov For example, cucurbit researchgate.neturil (CB6), a POC with a high affinity for CO₂, can be encapsulated within the pores of a host MOF. nih.govnih.govhhu.de This creates additional affinity sites for CO₂ within the framework, leading to enhanced gas uptake and separation performance. nih.govnih.gov The key to this method is selecting a guest molecule that is small enough to enter the MOF's pores but becomes effectively trapped after encapsulation. This strategy has been used to heterogenize homogeneous catalysts by encapsulating organometallic cationic catalysts inside the pores of an anionic MOF through direct ion exchange. researchgate.net

Introduction of Heteroatoms and Doping Strategies (e.g., Nitrogen, Lithium)

Doping the this compound framework with heteroatoms is another strategy to tune its electronic structure and surface properties. mdpi.commdpi.com This can involve incorporating non-metal atoms into the organic linker or introducing different metal ions that are not part of a metal-exchange process. Heteroatom doping can create new active sites, alter charge distribution, and enhance interactions with specific guest molecules. mdpi.comnsf.govrsc.org

Table 2: Effect of N- and Li-Doping on Methanol Binding Energy in this compound

| Adsorption Site | Binding Energy (kJ mol⁻¹) |

|---|---|

| Cu-sites (Pristine this compound) | -40.62 |

| N-sites (N-doped this compound) | -49.37 |

| Li-sites (Li-N-co-doped this compound) | -122.28 |

Data from computational simulations. researchgate.net

Surface Modification and Coating Techniques for Enhanced Functionality

Modifying the external surface of this compound crystals is a crucial strategy for improving their stability, particularly against moisture, and for interfacing them with other materials. Since the organic linkers in this compound can be displaced by water molecules, leading to structural collapse, protecting the surface is essential for many practical applications. mdpi.com

Several methods have been developed to enhance the moisture and water stability of this compound:

Hydrophobic Coating: A hydrophobic layer of a material like polydimethylsiloxane (PDMS) can be applied to the surface of this compound crystals via chemical vapor deposition. acs.org This coating acts as a barrier, preventing water molecules from reaching the active sites within the MOF.

Core-Shell Structure Formation: A more robust, water-stable MOF can be grown as a shell around a this compound core. For example, a layer of Fe-BTC has been used to coat this compound, creating a FeCuBTC core-shell structure. acs.org This outer layer protects the inner this compound from decomposition in humid conditions. acs.org Similarly, the surface of this compound has been mineralized with copper phosphate (B84403) to form nanoflower-like hierarchical structures, resulting in a this compound@Cu₃(PO₄)₂ core-shell composite with enhanced stability in aqueous media. researchgate.net

Hybrid Material Formation: this compound can be grown in situ on the surface of other materials, such as graphene oxide (GO). This creates a hybrid adsorbent where the GO incorporation can suppress the natural hydrophilicity of the pure MOF. acs.org

These surface modification techniques not only improve stability but can also enhance the material's performance in specific applications by creating a multifunctional composite. mdpi.comresearchgate.net

Formation of this compound-Based Composites and Hybrid Materials

The inherent properties of this compound, such as its high porosity and accessible metal sites, can be augmented or complemented by forming composite and hybrid materials. This strategy involves integrating this compound with other functional materials to create a new material with synergistic or enhanced properties. The formation of these composites can improve mechanical stability, enhance catalytic activity, increase adsorption capacity, and improve stability in humid environments. Common approaches include the in situ synthesis of this compound in the presence of the secondary material or post-synthetic modification where the pre-formed this compound is combined with the other components.

Integration with Polymers (e.g., PVA)

Integrating this compound with polymers is a key strategy to improve its processability and mechanical properties, making it suitable for applications like membrane-based separations. Poly(vinyl alcohol) (PVA), a polymer known for its film-forming ability and hydrophilicity, is often used as a matrix or support for this compound.

One method involves the layer-by-layer deposition technique to create this compound-integrated chitosan (B1678972)/PVA nanofibrous membranes. In this process, a chitosan/PVA nanofibrous membrane is sequentially immersed in solutions containing the this compound precursors, Cu²⁺ ions and 1,3,5-Benzenetricarboxylic acid (BTC). This approach allows for the controlled growth of this compound particles on the surface of the polymer nanofibers. Research has shown that the specific surface area and pore size distribution of these composite membranes can be tuned by altering the mixing order of the precursors researchgate.net. For instance, immersing the chitosan/PVA membrane in the metal solution before the organic linker solution resulted in a composite with an approximately 11-fold increase in specific surface area compared to the neat polymer membrane researchgate.net. This modification also led to the development of micropores in the 0.6-0.8 nm range, significantly enhancing the membrane's potential for selective CO₂ capture researchgate.net.

The polymer acts as a stabilizer or binder, helping to control the growth of the MOF film researchgate.net. This integration overcomes the challenge of handling powdered MOFs and facilitates their application in practical devices.

Combination with Carbon Nanomaterials (e.g., Graphene Oxide, Carbon Nanotubes)

Carbon nanomaterials like graphene oxide (GO) and multi-walled carbon nanotubes (MWCNTs) are combined with this compound to enhance its adsorption properties, thermal stability, and particularly its poor water stability mdpi.comcityu.edu.hk.